molecular formula C17H21N5O2 B7035442 N-(2-phenyl-1,2,4-triazol-3-yl)-1-propanoylpiperidine-3-carboxamide

N-(2-phenyl-1,2,4-triazol-3-yl)-1-propanoylpiperidine-3-carboxamide

Cat. No.: B7035442
M. Wt: 327.4 g/mol
InChI Key: VXJPVLVVNUFVEX-UHFFFAOYSA-N
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Description

N-(2-phenyl-1,2,4-triazol-3-yl)-1-propanoylpiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a phenyl group, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(2-phenyl-1,2,4-triazol-3-yl)-1-propanoylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-15(23)21-10-6-7-13(11-21)16(24)20-17-18-12-19-22(17)14-8-4-3-5-9-14/h3-5,8-9,12-13H,2,6-7,10-11H2,1H3,(H,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJPVLVVNUFVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C(=O)NC2=NC=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-1,2,4-triazol-3-yl)-1-propanoylpiperidine-3-carboxamide typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acyl chlorides. For instance, phenylhydrazine can react with ethyl acetoacetate under acidic conditions to form the triazole ring.

  • Attachment of the Piperidine Moiety: : The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, 1-bromo-3-chloropropane can react with piperidine to form 1-(3-chloropropyl)piperidine.

  • Coupling Reactions: : The final step involves coupling the triazole derivative with the piperidine derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of reduced triazole or alcohol derivatives.

  • Substitution: : The phenyl group and the piperidine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives or reduced triazole compounds.

    Substitution: Halogenated or azido derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-phenyl-1,2,4-triazol-3-yl)-1-propanoylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenyl-1,2,4-triazol-3-yl)-1-propanoylpiperidine-3-carboxamide: shares structural similarities with other triazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of the triazole ring and the piperidine moiety, which may confer distinct biological activities and binding properties compared to other triazole derivatives.

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